4-Bromo-N,N-bis(trimethylsilyl)aniline
Overview
Description
4-Bromo-N,N-bis(trimethylsilyl)aniline is an organic compound with the molecular formula C12H22BrNSi2 and a molecular weight of 316.38 g/mol . This compound is characterized by a bromine atom attached to the aromatic ring and two bulky trimethylsilyl groups attached to the nitrogen atom. It is commonly used as an N-protected aryl reagent in various organic synthesis processes .
Scientific Research Applications
4-Bromo-N,N-bis(trimethylsilyl)aniline has several applications in scientific research:
Chemistry: It is used in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy.
Biology and Medicine:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be an n-protected aryl reagent used in the synthesis of various compounds .
Mode of Action
It is used as a reagent in the synthesis process of other compounds, suggesting it undergoes chemical reactions to form new bonds and structures .
Biochemical Pathways
It is used in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy, functionalized organometallic polymer, poly(ferrocenylsilane), and borylanilines .
Result of Action
As a reagent, its primary role is to participate in chemical reactions to produce other compounds .
Biochemical Analysis
Biochemical Properties
The role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in biochemical reactions is primarily as a reagent in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy, functionalized organometallic polymer, poly(ferrocenylsilane), and borylanilines
Cellular Effects
Given its role in the synthesis of hydrophilic conjugated porphyrin dimers, it may indirectly influence cell function through its involvement in photodynamic therapy .
Preparation Methods
The synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline typically involves a two-step process:
Bromination of Aniline: Aniline (C6H5NH2) is brominated using N-bromosuccinimide (NBS) to form 4-bromoaniline (4-BrC6H4NH2).
Silylation: The 4-bromoaniline is then reacted with trimethylsilyl chloride ((CH3)3SiCl) to produce this compound.
Chemical Reactions Analysis
4-Bromo-N,N-bis(trimethylsilyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
4-Bromo-N,N-bis(trimethylsilyl)aniline can be compared with other similar compounds, such as:
4-Bromo-N,N-dimethylaniline: This compound lacks the bulky trimethylsilyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-2-(trifluoromethyl)aniline: The presence of a trifluoromethyl group introduces electron-withdrawing effects, altering the compound’s reactivity compared to this compound.
4-Bromo-N,N-diethylaniline: Similar to 4-Bromo-N,N-dimethylaniline, this compound has ethyl groups instead of trimethylsilyl groups, affecting its steric and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its steric hindrance and protective groups, which make it valuable in selective organic synthesis.
Properties
IUPAC Name |
4-bromo-N,N-bis(trimethylsilyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMZGDBOMZWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=C(C=C1)Br)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399223 | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-33-8 | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in the synthesis of silicon or germanium-containing polymers?
A: this compound serves as a crucial building block for incorporating silicon or germanium atoms into the main chain of aromatic polymers like poly(amides) and poly(imides) []. The research highlights its reaction with either diphenyl-dichlorosilane or diphenyl-dichlorogermane to create diamines containing silicon or germanium. These diamines are then further reacted with appropriate acid dichlorides or dianhydrides to yield the final polymers.
Q2: How does the inclusion of silicon or germanium in the polymer backbone, achieved through the use of this compound, affect the polymer properties?
A: The study by Křižan et al. [] demonstrated that incorporating silicon or germanium into the polymer backbone significantly impacts the thermal properties. Polymers with silicon generally exhibit higher glass transition temperatures and enhanced thermal stability compared to their germanium-containing counterparts. This difference is attributed to the higher ionic character of the C-Si bond and the smaller size of the silicon atom, resulting in lower rotational barriers.
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